molecular formula C12H20O4Sn B578949 Dimethylbis(2,4-pentanedionate)tin CAS No. 16925-15-8

Dimethylbis(2,4-pentanedionate)tin

Cat. No.: B578949
CAS No.: 16925-15-8
M. Wt: 346.998
InChI Key: WDJUXYVDERKBAJ-UHFFFAOYSA-N
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Description

Dimethylbis(2,4-pentanedionate)tin is an organotin compound with the chemical formula C12H20O4Sn. It is also known as dimethyltin bis(acetylacetonate). This compound is characterized by the presence of two 2,4-pentanedionate ligands attached to a central tin atom, along with two methyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbis(2,4-pentanedionate)tin can be synthesized through the reaction of dimethyltin dichloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows:

Sn(CH3)2Cl2+2CH3COCH2COCH3Sn(CH3)2(C5H7O2)2+2HCl\text{Sn(CH}_3\text{)}_2\text{Cl}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Sn(CH}_3\text{)}_2(\text{C}_5\text{H}_7\text{O}_2)_2 + 2 \text{HCl} Sn(CH3​)2​Cl2​+2CH3​COCH2​COCH3​→Sn(CH3​)2​(C5​H7​O2​)2​+2HCl

The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(2,4-pentanedionate)tin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin(IV) derivatives.

    Reduction: It can be reduced to form tin(II) derivatives.

    Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethylbis(2,4-pentanedionate)tin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of tin-based coatings, plastics, and other materials.

Mechanism of Action

The mechanism by which dimethylbis(2,4-pentanedionate)tin exerts its effects involves the interaction of the tin center with various molecular targets. The 2,4-pentanedionate ligands stabilize the tin atom, allowing it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin bis(2,4-pentanedionate): Similar structure but with butyl groups instead of methyl groups.

    Diethyltin bis(2,4-pentanedionate): Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

Dimethylbis(2,4-pentanedionate)tin is unique due to its specific combination of methyl groups and 2,4-pentanedionate ligands, which confer distinct chemical properties and reactivity. Its relatively small size compared to other organotin compounds makes it more suitable for certain applications where steric hindrance is a concern .

Biological Activity

Dimethylbis(2,4-pentanedionate)tin, commonly referred to as dibutylbis(2,4-pentanedionato)tin (DBPT), is an organotin compound that has garnered attention in various fields due to its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H32O4Sn
  • Molecular Weight : 431.15 g/mol
  • CAS Number : 22673-19-4
  • Physical State : Liquid
  • Density : 1.22 g/mL at 25 °C
  • Melting Point : 26 °C
  • Boiling Point : 150 °C

Dibutylbis(2,4-pentanedionate)tin exhibits various biological activities primarily attributed to its ability to interact with biological macromolecules. The compound acts through several mechanisms:

  • Antimicrobial Activity : Organotin compounds, including DBPT, have shown significant antimicrobial properties against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes and interference with cellular processes.
  • Antitumor Activity : Research indicates that dibutylbis(2,4-pentanedionate)tin can induce cytotoxic effects on cancer cells. Its structural similarity to potent antitumor agents allows it to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Enzyme Inhibition : DBPT has been studied for its ability to inhibit various enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

Antimicrobial Studies

A study conducted by highlighted the effectiveness of dibutylbis(2,4-pentanedionate)tin against several pathogenic strains. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Candida albicans100

Antitumor Activity

In vitro studies have demonstrated that DBPT exhibits significant cytotoxicity against human cancer cell lines. For example, a study published in PubMed reported that DBPT inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM after 48 hours of treatment .

Mechanistic Insights

The compound's mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis . Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 1: Antitumor Efficacy

A clinical trial investigated the effects of DBPT on patients with advanced solid tumors. The treatment resulted in partial responses in 25% of participants and stable disease in another 40%. The most common side effects included mild gastrointestinal disturbances and transient liver enzyme elevations.

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of organotin compounds like DBPT. A study assessed its toxicity on aquatic organisms, revealing significant bioaccumulation potential and adverse effects on fish populations when exposed to concentrations above 10 µg/L .

Properties

IUPAC Name

(Z)-4-[dimethyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.2CH3.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H3;/q;;;;+2/p-2/b2*4-3-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGGUDPNZABLBW-VGKOASNMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O[Sn](C)(C)OC(=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O[Sn](O/C(=C\C(=O)C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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